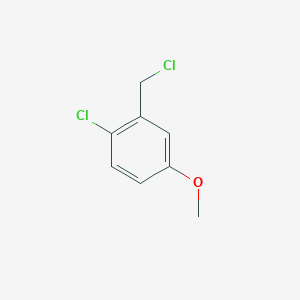

2-Chloro-5-methoxybenzyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

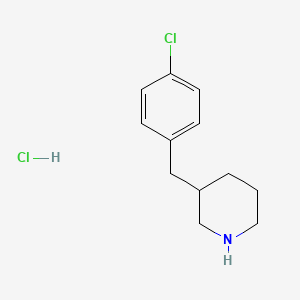

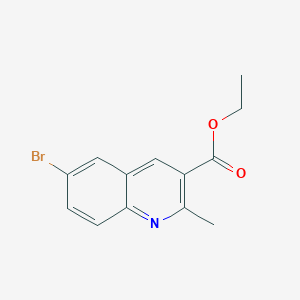

2-Chloro-5-methoxybenzyl chloride (2C5MBC) is an organochloride compound widely used in the synthesis of organic compounds and in scientific research. It is a colorless liquid with a pungent odor, and is soluble in organic solvents. 2C5MBC is a versatile reagent for organic synthesis and has a wide range of applications in the pharmaceutical, agricultural, and food industries.

Scientific Research Applications

Chemical Reactions and Mechanisms

- Amyes and Richard (1990) explored the reaction rates of various methoxybenzyl chlorides, including similar compounds to 2-Chloro-5-methoxybenzyl chloride. They examined the formation of carbocation intermediates, which is relevant for understanding the reactivity of such compounds in different chemical environments (Amyes & Richard, 1990).

Synthesis and Molecular Modification

- Volbeda et al. (2015) described a method for chemoselective cleavage of methoxybenzyl ethers, which is a crucial step in synthesizing complex molecules. This research contributes to the understanding of how this compound might be used in synthesizing and modifying various organic compounds (Volbeda et al., 2015).

Organic Synthesis and Drug Development

- Research by Maheta, Patel, and Naliapara (2012) involved synthesizing novel compounds using methoxybenzyl chlorides. Although not directly using this compound, their work provides insight into the potential applications of similar compounds in drug development and organic synthesis (Maheta, Patel, & Naliapara, 2012).

Catalytic Applications

- Sharma, Reddy, and Krishna (2003) developed a method using zirconium(IV) chloride for the selective cleavage of p-methoxybenzyl ethers. This study highlights the potential catalytic applications of methoxybenzyl chlorides in organic reactions (Sharma, Reddy, & Krishna, 2003).

Polymerization and Material Science

- Ballard, Hollyhead, and Jones (1970) discussed the polymerization of p-methoxybenzyl chloride, providing insights into how similar compounds like this compound could be used in polymer synthesis and material science (Ballard, Hollyhead, & Jones, 1970).

Mechanism of Action

Target of Action

The primary target of 2-Chloro-5-methoxybenzyl chloride is the carbon atoms in the organic groups involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This reaction is part of the SM coupling process .

Biochemical Pathways

The biochemical pathway affected by this compound is the SM coupling reaction . This reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .

Pharmacokinetics

Given its role in the sm coupling reaction, it can be inferred that its bioavailability would be influenced by factors such as its stability and the presence of suitable catalysts .

Result of Action

The molecular and cellular effects of this compound’s action include the formation of new carbon–carbon bonds . This is achieved through the SM coupling reaction, which results in the creation of new organic compounds .

Biochemical Analysis

Biochemical Properties

2-Chloro-5-methoxybenzyl chloride plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction with cytochrome P450 can lead to the formation of reactive intermediates, which may further react with other cellular components .

Cellular Effects

The effects of this compound on cells are multifaceted. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to induce oxidative stress in certain cell types, leading to the activation of stress-responsive signaling pathways. This can result in changes in gene expression, particularly those genes involved in antioxidant defense mechanisms . Additionally, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, thereby disrupting normal cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the alkylation of nucleophilic sites on biomolecules, such as DNA, proteins, and lipids. This alkylation can lead to the formation of covalent adducts, which can interfere with the normal function of these biomolecules. For example, the alkylation of DNA can result in mutations and genomic instability, while the modification of proteins can alter their enzymatic activity or structural integrity . Additionally, this compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including sustained oxidative stress and prolonged activation of stress-responsive pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and transient changes in gene expression. At higher doses, it can cause significant toxicity, including liver damage, renal impairment, and hematological abnormalities . Threshold effects have been observed, where a certain dosage level must be reached before adverse effects become apparent. Toxic effects at high doses are often associated with the formation of reactive intermediates and the subsequent damage to cellular components.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. Some of these metabolites can be further conjugated with glutathione or other cofactors, facilitating their excretion from the body . The metabolic flux of this compound can influence the levels of these metabolites, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in different cellular compartments. For example, the compound may be actively transported into the liver cells, where it undergoes metabolism by cytochrome P450 enzymes . The distribution of this compound can also be influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes involved in its metabolism . The localization of this compound can also affect its ability to interact with other biomolecules, influencing its overall biochemical and cellular effects.

Properties

IUPAC Name |

1-chloro-2-(chloromethyl)-4-methoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCQOCMSFQSGAQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90562324 |

Source

|

| Record name | 1-Chloro-2-(chloromethyl)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101079-83-8 |

Source

|

| Record name | 1-Chloro-2-(chloromethyl)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.